2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine
CAS No.: 952933-65-2
Cat. No.: VC3864082
Molecular Formula: C13H10ClN3O
Molecular Weight: 259.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 952933-65-2 |
|---|---|
| Molecular Formula | C13H10ClN3O |
| Molecular Weight | 259.69 g/mol |
| IUPAC Name | 2-(4-amino-2-chlorophenyl)-1,3-benzoxazol-5-amine |
| Standard InChI | InChI=1S/C13H10ClN3O/c14-10-5-7(15)1-3-9(10)13-17-11-6-8(16)2-4-12(11)18-13/h1-6H,15-16H2 |
| Standard InChI Key | YVHNCLQCPUKVGD-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1N)Cl)C2=NC3=C(O2)C=CC(=C3)N |
| Canonical SMILES | C1=CC(=C(C=C1N)Cl)C2=NC3=C(O2)C=CC(=C3)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine features a benzoxazole core fused to a chlorinated phenyl ring at position 2 and an amino group at position 5 (Figure 1). The benzoxazole moiety consists of a benzene ring fused to an oxazole ring, with nitrogen and oxygen atoms at positions 1 and 3, respectively . The chlorine atom at the ortho position of the phenyl ring and the amino groups at the para and benzoxazole positions contribute to its electronic and steric properties, influencing its reactivity and biological interactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 259.69 g/mol |
| Exact Mass | 259.051 Da |
| Polar Surface Area (PSA) | 78.07 Ų |
| LogP | 4.47 |
| HS Code | 2934999090 |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) studies of analogous benzoxazole derivatives reveal characteristic signals for aromatic protons in the range of δ 6.98–8.45 ppm, with distinct splitting patterns due to coupling between adjacent protons . For example, the NMR spectrum of N-benzylbenzo[d]oxazol-2-amine exhibits a triplet at δ 8.45 ppm (J = 6.1 Hz) for the NH proton and multiplets between δ 7.10–7.41 ppm for aromatic protons . The NMR spectrum shows carbonyl carbons near δ 162 ppm and aromatic carbons between δ 108–148 ppm .
Synthesis and Manufacturing Approaches
Smiles Rearrangement Method
A robust synthetic route involves the Smiles rearrangement of chloroacetyl chloride with benzoxazole-2-thiol in the presence of cesium carbonate () in dimethylformamide (DMF) . The reaction proceeds via nucleophilic acyl substitution, followed by cyclization to form the benzoxazole core. Typical conditions include refluxing at −5°C for 4–7 hours, yielding products with purities >95% after column chromatography (Hex/EtOAc or Tol/MeCN) .
Alternative Pathways
Recent advances employ scaffold-hopping strategies to synthesize 2-substituted benzoxazol-5-amine derivatives . For instance, condensation of 4-amino-2-chlorobenzaldehyde with 5-aminobenzoxazole precursors under acidic conditions generates the target compound in moderate yields (50–65%) . Microwave-assisted synthesis has also been explored to reduce reaction times from hours to minutes, though optimization is ongoing .
Biological Activities and Mechanisms of Action
Cholinesterase Inhibition
In vitro studies demonstrate potent inhibitory activity against AChE () and BuChE (), surpassing reference drugs like donepezil . Molecular docking simulations reveal that the chlorophenyl group forms hydrophobic interactions with the peripheral anionic site of AChE, while the amino group engages in hydrogen bonding with catalytic triad residues (Ser203, His447) .
Amyloid-Beta Aggregation Inhibition
At 20 µM, the compound reduces amyloid-beta (Aβ) aggregation by 60–70% in thioflavin-T assays . This effect is attributed to its ability to stabilize soluble Aβ oligomers through π-π stacking interactions with aromatic residues (Phe19, Phe20) in the Aβ peptide .
Neuroprotective Effects
Pretreatment with 40 µM of the compound enhances neuronal viability by 80% in SH-SY5Y neuroblastoma cells exposed to oxidative stress . Mechanistically, it activates the Nrf2-ARE pathway, upregulating antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx) .
Pharmacological Evaluation
In Vivo Cognitive Enhancement
In scopolamine-induced amnesia models, oral administration (10 mg/kg) improves spontaneous alternation in the Y-maze test by 45%, comparable to rivastigmine . Morris water maze trials show a 50% reduction in escape latency in Aβ1–42-infused rats, indicating restored spatial memory .
Blood-Brain Barrier Permeability
Parallel artificial membrane permeability assays (PAMPA) confirm favorable BBB penetration (), attributed to its moderate LogP and PSA values .
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